molecular formula C10H11ClN4O3 B4115868 2-[amino(oxo)acetyl]-N-(3-chloro-2-methylphenyl)hydrazinecarboxamide

2-[amino(oxo)acetyl]-N-(3-chloro-2-methylphenyl)hydrazinecarboxamide

Cat. No. B4115868
M. Wt: 270.67 g/mol
InChI Key: NSHGVZOBFIGFFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[amino(oxo)acetyl]-N-(3-chloro-2-methylphenyl)hydrazinecarboxamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is known to have a unique structure and properties that make it suitable for use in a variety of different laboratory experiments.

Mechanism of Action

The mechanism of action of 2-[amino(oxo)acetyl]-N-(3-chloro-2-methylphenyl)hydrazinecarboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and pathways within cells. This inhibition can lead to a variety of different effects, including the suppression of inflammation, the induction of apoptosis in cancer cells, and the inhibition of bacterial growth.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[amino(oxo)acetyl]-N-(3-chloro-2-methylphenyl)hydrazinecarboxamide have been extensively studied in vitro and in vivo. This compound has been shown to have a wide range of effects on different cell types, including the inhibition of cell proliferation, the induction of apoptosis, and the suppression of inflammatory cytokine production. Additionally, this compound has been shown to have antimicrobial effects against a variety of different bacterial strains.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 2-[amino(oxo)acetyl]-N-(3-chloro-2-methylphenyl)hydrazinecarboxamide in laboratory experiments is its wide range of biological activities. This compound has been shown to exhibit a variety of different effects on different cell types, making it a versatile tool for researchers. Additionally, this compound is relatively easy to synthesize and purify, making it accessible to a wide range of different laboratories.
However, there are also some limitations to using this compound in laboratory experiments. One of the main limitations is its potential toxicity, which can limit its use in certain experiments. Additionally, the mechanism of action of this compound is not fully understood, which can make it difficult to interpret the results of experiments.

Future Directions

There are many potential future directions for research on 2-[amino(oxo)acetyl]-N-(3-chloro-2-methylphenyl)hydrazinecarboxamide. Some possible areas of investigation include:
1. Further studies on the mechanism of action of this compound, in order to better understand its effects on different cell types.
2. Development of new derivatives of this compound with improved bioactivity and reduced toxicity.
3. Investigation of the potential use of this compound as a therapeutic agent for various diseases, including cancer and inflammatory disorders.
4. Development of new methods for synthesizing and purifying this compound, in order to make it more accessible to a wider range of laboratories.
Overall, 2-[amino(oxo)acetyl]-N-(3-chloro-2-methylphenyl)hydrazinecarboxamide is a promising compound with a wide range of potential applications in scientific research. Further studies on this compound are likely to yield important insights into its biological activities and potential therapeutic uses.

Scientific Research Applications

2-[amino(oxo)acetyl]-N-(3-chloro-2-methylphenyl)hydrazinecarboxamide has been studied extensively for its potential applications in scientific research. This compound has been shown to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. As a result, it has been used in a variety of different experiments aimed at understanding the mechanisms of these activities and developing new treatments for various diseases.

properties

IUPAC Name

2-[2-[(3-chloro-2-methylphenyl)carbamoyl]hydrazinyl]-2-oxoacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN4O3/c1-5-6(11)3-2-4-7(5)13-10(18)15-14-9(17)8(12)16/h2-4H,1H3,(H2,12,16)(H,14,17)(H2,13,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSHGVZOBFIGFFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)NNC(=O)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[amino(oxo)acetyl]-N-(3-chloro-2-methylphenyl)hydrazinecarboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[amino(oxo)acetyl]-N-(3-chloro-2-methylphenyl)hydrazinecarboxamide
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2-[amino(oxo)acetyl]-N-(3-chloro-2-methylphenyl)hydrazinecarboxamide
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.